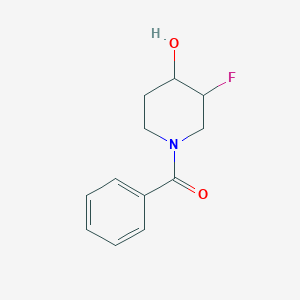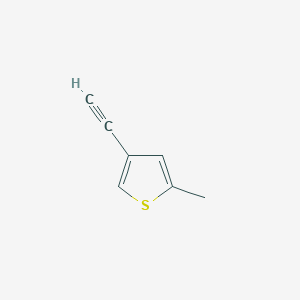![molecular formula C8H6ClNO2 B12989860 8-Chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12989860.png)
8-Chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is a heterocyclic compound that features a pyrano-pyridine fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one typically involves multicomponent reactions. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through a Michael addition followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrano-pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyrano derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various substituted pyrano-pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
8-Chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The exact mechanism of action of 8-Chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit certain pathways involved in cell proliferation or microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione: Known for its anticancer properties.
Benzo[h]pyrano[2,3-b]quinoline: Used in the synthesis of various bioactive molecules.
4-Hydroxy-2-quinolones: Known for their antimicrobial activity.
Uniqueness
8-Chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is unique due to its specific fused ring system and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H6ClNO2 |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
8-chloro-2,3-dihydropyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C8H6ClNO2/c9-5-1-3-10-7-6(11)2-4-12-8(5)7/h1,3H,2,4H2 |
Clé InChI |
QABFUPSAEIKECF-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=CN=C2C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3'-Bipyridine]-6-carbonitrile](/img/structure/B12989778.png)
![Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12989787.png)
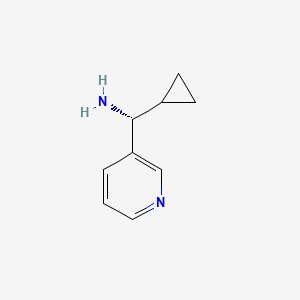
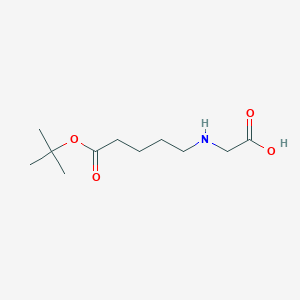

![2'-Bromospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B12989801.png)
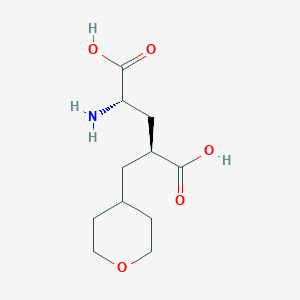
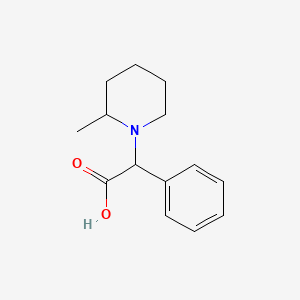
![N-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12989824.png)

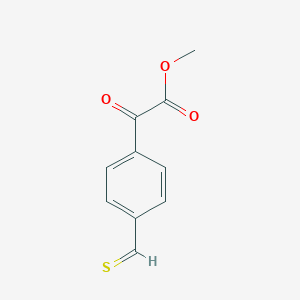
![3-(tert-Butylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12989847.png)
